CGP-78608 CGP-78608 CGP 78608 is a phosphonic acid in which the hydrogen attached to phosphorous is substituted by a 1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl group. Potent and selective NMDA antagonist that acts through the glycine site (IC50 = 5 nM). Displays >500-fold selectivity over kainate and AMPA receptors (IC50 values are 2.7 and 3 muM respectively). Anticonvulsant in vivo following systemic administration. It has a role as a NMDA receptor antagonist and an anticonvulsant. It is a quinoxaline derivative, an organobromine compound, a secondary amino compound and a member of phosphonic acids. It contains a CGP 78608(1+).
Brand Name: Vulcanchem
CAS No.: 206648-13-7
VCID: VC0005439
InChI: InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1
SMILES: CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
Molecular Formula: C11H13BrN3O5P
Molecular Weight: 378.12 g/mol

CGP-78608

CAS No.: 206648-13-7

VCID: VC0005439

Molecular Formula: C11H13BrN3O5P

Molecular Weight: 378.12 g/mol

* For research use only. Not for human or veterinary use.

CGP-78608 - 206648-13-7

Description

Mechanism of Action

CGP-78608 functions as a highly selective NMDA receptor antagonist by targeting the glycine binding site. Glycine is an essential co-agonist for NMDA receptor activation; thus, CGP-78608 inhibits receptor function by competitively blocking this site.

Biological Activity and Applications

CGP-78608 exhibits significant biological activity, particularly in the central nervous system (CNS). Its primary roles include:

Anticonvulsant Activity

  • Demonstrates robust anticonvulsant effects in vivo following systemic administration.

  • Acts as a neuroprotective agent by modulating NMDA receptor overactivation, which is implicated in excitotoxicity during seizures .

Potential Therapeutic Applications

  • Epilepsy:

    • Due to its anticonvulsant properties, CGP-78608 is being explored as a candidate for seizure management.

  • Neurodegenerative Disorders:

    • NMDA receptor antagonists like CGP-78608 may have applications in diseases such as Alzheimer’s and Parkinson’s by reducing excitotoxic damage.

  • Pain Management:

    • Modulation of NMDA receptors also suggests potential utility in managing chronic pain conditions.

Selectivity Profile

CGP-78608 shows remarkable specificity for the glycine site on NMDA receptors over other glutamate receptor subtypes:

  • Kainate Receptors: IC50 = 2.7 µM

  • AMPA Receptors: IC50 = 3 µM
    This selectivity reduces off-target effects, making it a safer option for therapeutic development .

Prodrug Characteristics

CGP-78608 hydrochloride acts as a prodrug to enhance solubility and bioavailability during systemic administration .

Research and Development

Recent studies on CGP-78608 focus on its pharmacological profiling and therapeutic potential:

  • In Vivo Studies:

    • Animal models demonstrate its efficacy as an anticonvulsant with minimal side effects.

  • Structure–Activity Relationship (SAR):

    • Modifications to the quinoxaline core or phosphonic acid group could further optimize its potency and pharmacokinetics.

Limitations

While CGP-78608 shows promise, challenges such as limited solubility at physiological pH and potential CNS side effects require further investigation.

CAS No. 206648-13-7
Product Name CGP-78608
Molecular Formula C11H13BrN3O5P
Molecular Weight 378.12 g/mol
IUPAC Name [(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid
Standard InChI InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1
Standard InChIKey DPFHVUSPVHRVFL-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
SMILES CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
Canonical SMILES CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O
Synonyms (S)-(1-(((7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)amino)ethyl)phosphonic acid hydrochloride
PubChem Compound 6604872
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator